

Technical Guide: UV-Vis Absorption Spectra Characteristics of HC Red No. 3

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Compound of Interest

Compound Name:	1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-
CAS No.:	68715-88-8
Cat. No.:	B13770907

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Executive Summary

This technical guide provides a comprehensive analysis of the UV-Visible absorption characteristics of HC Red No. 3 (CAS 2871-01-4). Unlike the food additive Erythrosine (FD&C Red No. 3), HC Red No. 3 is a semi-permanent hair dye molecule belonging to the nitroaniline class. Its spectral fingerprint is critical for quality control, purity assessment, and formulation stability studies.

This document details the physicochemical basis of its color, provides validated experimental protocols for spectral characterization, and establishes a self-validating workflow for determining molar extinction coefficients (

).

Chemical Identity & Structural Basis[1][2][3][4]

HC Red No. 3 is a nitro-substituted aromatic amine.[1][2][3] Its intense red color arises from an intramolecular charge-transfer transition between the electron-donating amino groups and the

electron-withdrawing nitro group on the benzene ring.

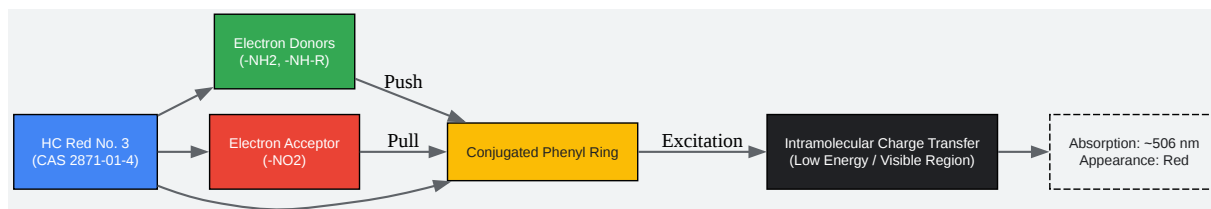
Parameter	Specification
Chemical Name	2-[(4-amino-2-nitrophenyl)amino]ethanol
CAS Number	2871-01-4
Molecular Formula	
Molecular Weight	197.19 g/mol
Physical Form	Dark maroon crystals or powder
Solubility	Soluble in ethanol, acetone; sparingly soluble in water (0.28% w/w)

Structural Chromophores

The molecule functions as a "push-pull" chromogen:

- Donor (Auxochrome): The primary amine () at position 4 and the secondary amine () at position 1.
- Acceptor (Chromophore): The nitro group () at position 2.
- Conjugator: The phenyl ring system facilitating -electron delocalization.

Diagram 1: Structural Logic of Absorbance



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Caption: Mechanistic basis of HC Red No. 3 coloration showing the donor-acceptor electronic interaction.

Spectral Characteristics

The UV-Vis spectrum of HC Red No. 3 exhibits three distinct absorption maxima (). These bands correspond to different electronic transitions within the molecule.

Primary Absorption Bands

Data derived from SCCS safety evaluations and spectral analysis in ethanol/water matrices.

Band	Wavelength ()	Electronic Transition	Significance
Band I	506 nm	(Charge Transfer)	Visible red color; Primary quantification peak.
Band II	298 nm	(Aromatic)	Secondary identification; Verification of ring integrity.
Band III	245 nm	(High Energy)	General aromatic absorption; less specific.

“

Critical Note: The exact position of the visible peak (506 nm) is solvent-dependent (solvatochromism). In polar protic solvents like water or ethanol, the peak may redshift due to hydrogen bonding stabilizing the excited state.

Experimental Protocol: Determination of Molar Extinction Coefficient ()

Since

varies by solvent and pH, relying on literature values alone is insufficient for high-precision work. The following protocol establishes a self-validating system to determine experimentally.

Reagents & Equipment[5]

- Standard: HC Red No. 3 Reference Standard (Purity >98%).
- Solvent: Ethanol (Spectroscopic Grade) or Phosphate Buffer pH 7.0 (depending on application).
- Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 2 nm).

Step-by-Step Methodology

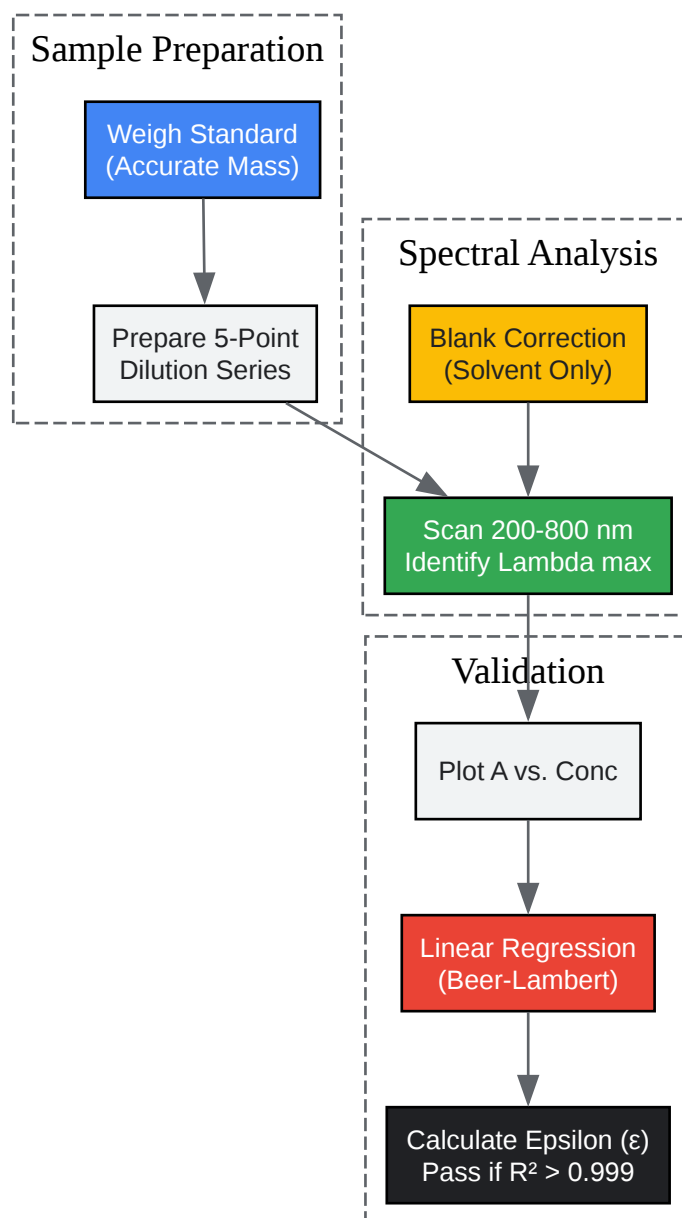
- Stock Preparation (Gravimetric Validation):
 - Weigh
mg of HC Red No. 3.
 - Dissolve in solvent in a 100 mL Class A volumetric flask.

- Concentration (): ().
- Dilution Series (Linearity Check): Prepare 5 dilutions to bracket the absorbance range 0.2 – 1.0 AU.
 - : 2.0 mL Stock 20 mL ()
 - : 4.0 mL Stock 20 mL ()
 - : 6.0 mL Stock 20 mL ()
 - : 8.0 mL Stock 20 mL ()
 - : 10.0 mL Stock 20 mL ()
- Spectral Scanning:

- Blanking: Use pure solvent in both reference and sample cuvettes. Perform baseline correction.
- Scan: Range 200–800 nm; Scan speed: Medium (approx. 200 nm/min).
- Peak Picking: Identify

in the visible region (expect ~506 nm).
- Calculation & Validation:
 - Plot Absorbance () vs. Concentration () at .[4]
 - Perform linear regression ().
 - Criteria: .
 - Epsilon (): The slope is the Molar Extinction Coefficient ().[5]

Diagram 2: Self-Validating Analytical Workflow



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Caption: Analytical workflow for determining the extinction coefficient with built-in linearity validation.

Analytical Applications & Purity Checks[5][8][9][10] [11]

Purity Assessment via Spectral Ratios

Impurities such as unreacted starting materials (e.g., 1,4-diamino-2-nitrobenzene) will alter the spectral shape. A simple purity check involves the ratio of absorbance bands:

- A-Ratio:
- Establish a baseline ratio using a certified reference standard. Significant deviation (>5%) indicates degradation or contamination.

pH Sensitivity (Solvatochromism)

HC Red No. 3 contains amine groups capable of protonation.

- Acidic pH: Protonation of the amine donor reduces the charge-transfer character, leading to a hypsochromic shift (blue shift) and loss of color intensity.
- Protocol: Always buffer samples to neutral pH (7.0) for consistent quantification.

References

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